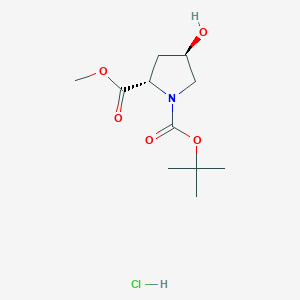
15-Dihydroepioxylubimin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, Murai et al. (1987) described the stereoselective synthesis of 15-oxygenated T-type spirovetivanes, which could be analogous to the synthesis of "15-Dihydroepioxylubimin" by introducing functional groups at specific positions on a core structure (Murai et al., 1987).
Molecular Structure Analysis
High-resolution spectroscopic techniques like NMR and X-ray crystallography are pivotal in elucidating molecular structures. Studies such as the one by Remaud et al. (1987) on nitrogen-substituted compounds provide insights into how isotopic labeling and spectroscopic analysis can reveal detailed molecular structures, which would be applicable for understanding the structure of "this compound" (Remaud et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving specific functional groups, such as hydroxylation or epoxidation, can significantly alter the chemical properties of a molecule. The transformation of hydroperoxides to various products by enzymes, as studied by Ho and Wong (1990), could provide a model for understanding the reactivity of "this compound" under biological or catalytic conditions (Ho & Wong, 1990).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, depend on their molecular structure. Techniques for analyzing these properties include differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and crystallography. Although no direct references to "this compound" were found, the methodologies used in these analyses are universally applicable.
Chemical Properties Analysis
Chemical properties like acidity, basicity, reactivity towards specific reagents, and stability under various conditions are crucial for understanding a compound's behavior in biological systems or industrial applications. The study of enzymatic reactions and the role of specific functional groups in determining reactivity, as seen in the work on prostaglandin metabolism by Tai (1976), offers insights into the chemical properties that would be relevant for "this compound" (Tai, 1976).
Wissenschaftliche Forschungsanwendungen
High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase
This study discusses the identification of novel high-affinity inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme crucial for the inactivation of prostaglandins which regulate inflammation and proliferation. The findings could have implications for the study of prostaglandin-signaling pathways and potential applications in studying compounds like "15-Dihydroepioxylubimin" related to inflammation or proliferation regulatory pathways (Niesen et al., 2010).
Synthesis of DNA Intercalator for Imaging
Research on the synthesis and characterization of 1,8-naphthalimide-based derivatives for DNA intercalation and nuclear imaging presents a foundation for developing organic molecules targeting nucleic acids. Such studies contribute to understanding how compounds like "this compound" may interact with DNA or be utilized in imaging applications (Sharma et al., 2019).
Structural Confirmation and Antifungal Activity
The structural confirmation and antifungal activity of compounds isolated from Solanum aethiopicum, related to lubimin and epilubimin, provides insights into the potential bioactivity of similar compounds. Research in this area highlights the importance of chemical structure in biological applications and could be relevant for understanding the activities of "this compound" (Watanabe et al., 2001).
In Vivo Suppressor of Colon Tumorigenesis
A study demonstrating that 15-hydroxyprostaglandin dehydrogenase acts as an in vivo suppressor of colon tumorigenesis emphasizes the role of enzymes in regulating compounds that could influence cancer progression. Understanding these regulatory pathways is crucial for developing therapeutic strategies and may provide context for the research applications of compounds with similar regulatory potential (Myung et al., 2006).
Wirkmechanismus
Mode of Action
It is known that it belongs to the class of carotenoid compounds , which are often involved in antioxidant activity and cellular signaling.
Result of Action
15-Dihydroepioxylubimin is known to have moisturizing and antioxidant effects on the skin . It can give products a red or orange color .
Action Environment
It is known that it can be extracted from certain fruits, plants, or algae, such as cranberries, cochineal tree, and red algae . This suggests that its action may be influenced by the natural environment in which these organisms grow.
Eigenschaften
IUPAC Name |
(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIIWZCGVADPIE-KYFQHEKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)
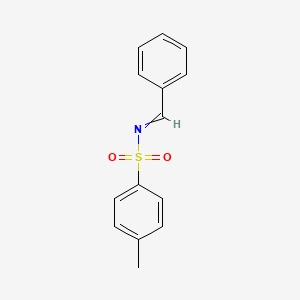

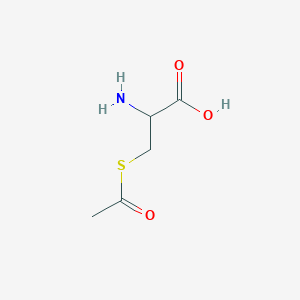
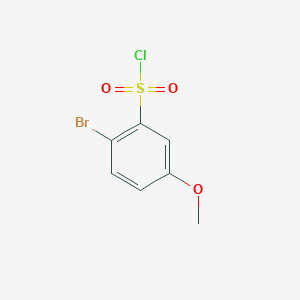


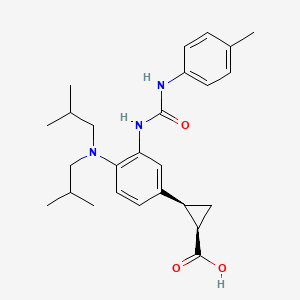
![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)
